N-(4-fluoro-3-nitrophenyl)-2-(pyridin-4-ylthio)acetamide
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Overview
Description
N-(4-fluoro-3-nitrophenyl)-2-(pyridin-4-ylthio)acetamide is an organic compound that features a combination of fluorine, nitro, pyridine, and thioacetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-nitrophenyl)-2-(pyridin-4-ylthio)acetamide typically involves a multi-step process:
Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce the nitro group, forming 4-fluoro-3-nitroaniline.
Thioether Formation: The nitroaniline derivative is then reacted with 4-pyridinethiol in the presence of a base such as potassium carbonate to form the thioether linkage.
Acetamide Formation: Finally, the thioether intermediate is acylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-3-nitrophenyl)-2-(pyridin-4-ylthio)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products
Reduction: N-(4-amino-3-fluorophenyl)-2-(pyridin-4-ylthio)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-(4-fluoro-3-nitrophenyl)-2-(pyridin-4-ylsulfinyl)acetamide or N-(4-fluoro-3-nitrophenyl)-2-(pyridin-4-ylsulfonyl)acetamide.
Scientific Research Applications
N-(4-fluoro-3-nitrophenyl)-2-(pyridin-4-ylthio)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique functional groups make it suitable for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-2-(pyridin-4-ylthio)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the nitro and fluorine groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-3-nitrophenyl)-2-(pyridin-4-ylthio)acetamide
- N-(4-bromo-3-nitrophenyl)-2-(pyridin-4-ylthio)acetamide
- N-(4-methyl-3-nitrophenyl)-2-(pyridin-4-ylthio)acetamide
Uniqueness
N-(4-fluoro-3-nitrophenyl)-2-(pyridin-4-ylthio)acetamide is unique due to the presence of the fluorine atom, which can significantly alter the compound’s electronic properties and reactivity compared to its chloro, bromo, or methyl analogs. This can lead to differences in biological activity, stability, and overall performance in various applications.
Properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-2-pyridin-4-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O3S/c14-11-2-1-9(7-12(11)17(19)20)16-13(18)8-21-10-3-5-15-6-4-10/h1-7H,8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHKXCLEFBUVOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CSC2=CC=NC=C2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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